molecular formula C13H22O5 B12946941 7-Hydroxy-1-((1-hydroxy-5-oxohex-2-en-1-yl)oxy)heptan-3-one

7-Hydroxy-1-((1-hydroxy-5-oxohex-2-en-1-yl)oxy)heptan-3-one

Cat. No.: B12946941
M. Wt: 258.31 g/mol
InChI Key: QONZMPZPHUUGGQ-QPJJXVBHSA-N
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Description

7-Hydroxy-1-((1-hydroxy-5-oxohex-2-en-1-yl)oxy)heptan-3-one is an organic compound with a complex structure that includes multiple functional groups such as hydroxyl, ketone, and enone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1-((1-hydroxy-5-oxohex-2-en-1-yl)oxy)heptan-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and protection of functional groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and consistency. Purification processes such as distillation, crystallization, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1-((1-hydroxy-5-oxohex-2-en-1-yl)oxy)heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The enone moiety can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated alcohols.

Scientific Research Applications

7-Hydroxy-1-((1-hydroxy-5-oxohex-2-en-1-yl)oxy)heptan-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-((1-hydroxy-5-oxohex-2-en-1-yl)oxy)heptan-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Hydroxy-1-((1-hydroxy-5-oxohex-2-en-1-yl)oxy)heptan-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

7-hydroxy-1-[(E)-1-hydroxy-5-oxohex-2-enoxy]heptan-3-one

InChI

InChI=1S/C13H22O5/c1-11(15)5-4-7-13(17)18-10-8-12(16)6-2-3-9-14/h4,7,13-14,17H,2-3,5-6,8-10H2,1H3/b7-4+

InChI Key

QONZMPZPHUUGGQ-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)C/C=C/C(O)OCCC(=O)CCCCO

Canonical SMILES

CC(=O)CC=CC(O)OCCC(=O)CCCCO

Origin of Product

United States

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